2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE
Overview
Description
2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE is a complex organic compound with a unique structure that includes methoxy, thioxo, thiazolan, and benzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazolidinone derivatives with methoxy-substituted benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid in ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-{(E)-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL BENZOATE
- 2-METHOXY-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-METHOXY-5-(2-OXO-PROPYL)BENZENESULFONAMIDE
Uniqueness
What sets 2-METHOXY-5-[(4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-(ACETYLAMINO)-1-BENZENESULFONATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[2-methoxy-5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S3/c1-11(22)20-13-4-6-14(7-5-13)30(24,25)27-16-9-12(3-8-15(16)26-2)10-17-18(23)21-19(28)29-17/h3-10H,1-2H3,(H,20,22)(H,21,23,28)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYVSSBZUHDSEC-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C=C3C(=O)NC(=S)S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=S)S3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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